molecular formula C7H4F4 B596246 4-(Difluoromethyl)-1,2-difluorobenzene CAS No. 1214379-64-2

4-(Difluoromethyl)-1,2-difluorobenzene

Cat. No. B596246
M. Wt: 164.103
InChI Key: UTOWIQSPHDVGDF-UHFFFAOYSA-N
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Description

“4-(Difluoromethyl)-1,2-difluorobenzene” is a type of organic compound that contains a benzene ring with difluoromethyl and difluorobenzene functional groups . It’s part of a broader class of compounds known as organofluorines, which are characterized by the presence of a carbon-fluorine bond .


Synthesis Analysis

The synthesis of “4-(Difluoromethyl)-1,2-difluorobenzene” and similar compounds has been a topic of interest in recent years. One approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of “4-(Difluoromethyl)-1,2-difluorobenzene” is characterized by the presence of a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring are difluoromethyl and difluorobenzene functional groups .


Chemical Reactions Analysis

The chemical reactions involving “4-(Difluoromethyl)-1,2-difluorobenzene” are diverse and depend on the specific conditions and reagents used. For instance, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .

Scientific Research Applications

Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

4-Difluoromethyl pyrazole derivatives, which include 4-(Difluoromethyl)-1,2-difluorobenzene, have potential applications in medicinal chemistry . These derivatives show potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Methods of Application

The application involves molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site are assessed .

Results or Outcomes

In the designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward 3LN1 . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity .

Application in Agrochemicals

Field

This application falls under the field of Agrochemicals .

Summary of the Application

4-(Difluoromethyl)-1,2-difluorobenzene is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors (SDHIs) . These inhibitors are currently the fastest growing broad-spectrum mode of action class on the fungicide market .

Methods of Application

The synthesis of these fungicidally active SDHIs involves the development of unique synthesis routes . These routes rely on the van Leusen pyrrole synthesis and the halogen dance reaction .

Results or Outcomes

The evolution of 50 years SDHI optimization culminated in a CHF2 group next to the acid function being optimum for fungicidal efficacy .

Late-stage Difluoromethylation

Field

This application falls under the field of Chemical Synthesis .

Summary of the Application

Late-stage difluoromethylation is a process that involves the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This process has benefited from the invention of multiple difluoromethylation reagents .

Methods of Application

The application involves the use of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .

Results or Outcomes

The precise site-selective installation of CF2H onto large biomolecules such as proteins has been achieved . This has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Difluoromethylation of Heterocycles

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

Difluoromethylation of heterocycles is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These are the core moieties of various biologically and pharmacologically active ingredients .

Methods of Application

The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic . The process involves the design and catalytic mechanism as well as on the representative outcomes and applications .

Results or Outcomes

The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized .

Photocatalytic Difluoromethylation

Field

This application falls under the field of Photocatalysis .

Summary of the Application

Photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds including solubility, metabolic stability, and lipophilicity . These are tenets of considerable importance in pharmaceutical, agrochemical, and materials science .

Methods of Application

The process involves the introduction of difluoromethyl groups in the last stages of synthetic protocols . Visible-light-photocatalyzed difluoromethylation reactions are shown to be accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Results or Outcomes

The CF2H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This simultaneously harnesses the electronegativity of the fluorine atoms to emulate the oxygen (or sulfur) lone electron pairs, while rendering the methane proton acidic and a competent hydrogen bond donor .

Selective Difluoromethylation

Field

This application falls under the field of Organic Synthesis .

Summary of the Application

The selective introduction of fluorine atom(s) and fluorinated moieties into organic molecules has become an important and fast-growing research field . Similar to the trifluoromethyl group, both difluoromethyl and monofluoromethyl groups have been introduced selectively .

Methods of Application

The process involves the use of various difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Results or Outcomes

The precise site-selective installation of CF2H onto large biomolecules such as proteins has been achieved . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Future Directions

The future directions in the research and application of “4-(Difluoromethyl)-1,2-difluorobenzene” and similar compounds are promising. The field of organofluorine compounds is expected to see further landmark achievements as these compounds are used increasingly in everyday applications .

properties

IUPAC Name

4-(difluoromethyl)-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOWIQSPHDVGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673318
Record name 4-(Difluoromethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-1,2-difluorobenzene

CAS RN

1214379-64-2
Record name 4-(Difluoromethyl)-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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